4-Hydroxy-2-methoxybenzoic acid

Descripción general

Descripción

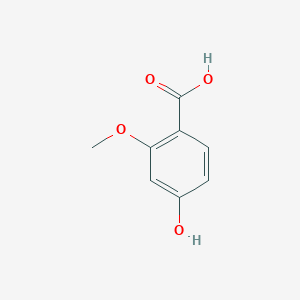

4-Hydroxy-2-methoxybenzoic acid, also known as 2-hydroxy-4-methoxybenzoic acid, is an aromatic carboxylic acid with the molecular formula C8H8O4. This compound is a derivative of benzoic acid and features both hydroxyl and methoxy functional groups attached to the benzene ring. It is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxy-2-methoxybenzoic acid can be synthesized through several methods. One common approach involves the methylation of 4-hydroxybenzoic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 4-hydroxybenzoic acid followed by hydrolysis. This method ensures high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

Oxidation: Conversion to quinones or other oxidized products using oxidizing agents like potassium permanganate.

Substitution: Electrophilic aromatic substitution reactions, where the methoxy and hydroxyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

Esterification: 4-methoxybenzoate esters.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₈H₈O₄

- Molecular Weight : 168.15 g/mol

- CAS Number : 90111-34-5

The compound features a hydroxyl group and a methoxy group attached to a benzoic acid core, which contributes to its biological activities.

Antidiabetic Effects

Research has demonstrated that 4-Hydroxy-2-methoxybenzoic acid exhibits significant antidiabetic properties. A study involving streptozotocin-induced diabetic rats showed that HMBA improved glycemic control by restoring plasma insulin levels and reducing lipid peroxidation in erythrocytes. The compound effectively normalized the activity of membrane-bound Ca²⁺ ATPase, indicating its potential for managing diabetes-related complications .

Antioxidant Properties

The antioxidant activity of HMBA has been explored in various studies. It has been shown to reduce reactive oxygen species (ROS) levels, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diabetes, where oxidative stress plays a crucial role in disease progression .

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against several pathogens. In vitro studies indicate its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Antiproliferative Effects

The compound has shown promise in cancer research, particularly regarding its antiproliferative effects on various cancer cell lines, including HeLa (cervical cancer) and Hep G2 (liver cancer). A study utilizing methanolic extracts from medicinal plants containing HMBA revealed significant inhibition of cell proliferation, suggesting its potential as an adjunct therapy in cancer treatment .

Data Table: Summary of Biological Activities

Case Studies

- Diabetes Management : In a controlled study involving diabetic rats treated with HMBA, significant reductions in blood glucose levels were observed alongside improvements in lipid profiles, highlighting its therapeutic potential for diabetes management .

- Cancer Treatment : A study investigating the effects of various plant extracts on HeLa cells found that those containing HMBA exhibited enhanced antiproliferative activity compared to standard chemotherapy agents like cisplatin, indicating its potential role in developing new anticancer therapies .

Mecanismo De Acción

The mechanism of action of 4-hydroxy-2-methoxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. For instance, the compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity.

Comparación Con Compuestos Similares

4-Hydroxy-2-methoxybenzoic acid can be compared with other similar compounds, such as:

4-Hydroxybenzoic acid: Lacks the methoxy group, which affects its solubility and reactivity.

2-Hydroxybenzoic acid (Salicylic acid): Lacks the methoxy group and has different pharmacological properties.

4-Methoxybenzoic acid: Lacks the hydroxyl group, influencing its acidity and reactivity.

Uniqueness: The presence of both hydroxyl and methoxy groups in this compound makes it unique in terms of its chemical reactivity and biological activity

Actividad Biológica

4-Hydroxy-2-methoxybenzoic acid (HMBA), also known as 2-hydroxy-4-methoxybenzoic acid, is a phenolic compound derived from various natural sources, particularly the roots of Hemidesmus indicus. This compound has gained attention due to its diverse biological activities, including antioxidant, antidiabetic, and hepatoprotective effects. The following sections provide an in-depth analysis of HMBA's biological activity, supported by research findings and case studies.

Antioxidant Activity

Mechanism of Action

HMBA exhibits significant antioxidant properties, which are essential for combating oxidative stress associated with various diseases, particularly diabetes. The compound helps in reducing reactive oxygen species (ROS) and lipid peroxidation, thereby protecting cellular components from oxidative damage.

Research Findings

A study conducted on streptozotocin-induced diabetic rats demonstrated that HMBA administration led to a significant increase in enzymatic antioxidants such as superoxide dismutase (SOD), catalase, and glutathione peroxidase in erythrocytes. These enzymes play crucial roles in neutralizing free radicals and maintaining cellular health .

Table 1: Effect of HMBA on Antioxidant Enzymes in Diabetic Rats

| Parameter | Control Group | Diabetic Group | HMBA Treated Group |

|---|---|---|---|

| SOD Activity (U/mg protein) | 12.5 ± 1.2 | 6.3 ± 0.5 | 10.8 ± 1.0 |

| Catalase Activity (U/mg protein) | 15.0 ± 1.0 | 7.5 ± 0.8 | 13.0 ± 1.2 |

| Glutathione Peroxidase (U/mg) | 20.0 ± 1.5 | 9.0 ± 1.0 | 17.5 ± 1.3 |

Antidiabetic Effects

Glycemic Control

HMBA has been shown to exhibit promising antidiabetic activity by enhancing insulin secretion and improving glycemic control in diabetic models. In studies involving diabetic rats, HMBA treatment resulted in a significant reduction in blood glucose levels comparable to standard hypoglycemic agents like glibenclamide .

Case Study: Erythrocyte Membrane Bound Enzymes

In a detailed investigation, diabetic rats treated with HMBA showed a restoration of membrane-bound ATPase activities (Na+/K+ ATPase, Ca2+ ATPase) to near-normal levels, indicating improved cellular function and metabolic regulation . This restoration is crucial as it impacts erythrocyte deformability and overall blood circulation.

Table 2: Impact of HMBA on Blood Glucose Levels in Diabetic Rats

| Treatment | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |

|---|---|---|

| Control | 250 ± 15 | 245 ± 14 |

| Diabetic | 300 ± 20 | 290 ± 18 |

| HMBA (500 μg/kg) | 295 ± 18 | 180 ± 10 |

Hepatoprotective Properties

HMBA also demonstrates hepatoprotective effects by mitigating liver damage induced by toxic substances such as ethanol. Research indicates that HMBA treatment can significantly lower hepatic lipid accumulation and restore normal liver enzyme levels, thus supporting liver health .

Propiedades

IUPAC Name |

4-hydroxy-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYPJBKNXSRAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507155 | |

| Record name | 4-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90111-34-5 | |

| Record name | 4-Hydroxy-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.